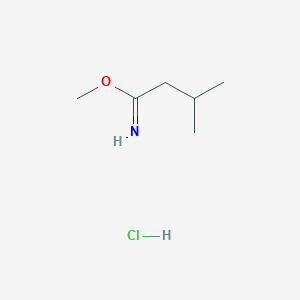
2-Chloro-N-(pentamethylphenyl)acetamide
Vue d'ensemble
Description
2-Chloro-N-(pentamethylphenyl)acetamide, also known as 2-chloro-N-pentamethylbenzamide or 2-chloro-N-pentamethylphenylacetamide, is an organic compound with a wide range of applications in the field of scientific research. Its chemical properties and structure make it a versatile compound for use in laboratory experiments and research studies. This article outlines the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for further research.
Applications De Recherche Scientifique
Metabolism in Liver Microsomes
A study explored the comparative metabolism of chloroacetamide herbicides, such as acetochlor and alachlor, in human and rat liver microsomes. This research is crucial for understanding the metabolic pathways and potential toxicological implications of these compounds in mammals (Coleman et al., 2000).
Soil Reception and Activity
Another study investigated the soil reception and herbicidal activity of acetochlor, alachlor, and metolachlor. The research focused on how wheat straw and irrigation affect the distribution and efficacy of these herbicides in agricultural soils, providing insights into optimal application strategies for maximum weed control with minimal environmental impact (Banks & Robinson, 1986).
Radiosynthesis for Metabolism Studies
Radiosynthesis techniques have been applied to chloroacetanilide herbicides like acetochlor for detailed studies on their metabolism and mode of action. These methods allow researchers to trace the herbicides' pathways in biological systems, enhancing the understanding of their behavior at the molecular level (Latli & Casida, 1995).
Inhibition of Fatty Acid Synthesis in Algae
Chloroacetamides, including alachlor and metazachlor, have been studied for their ability to inhibit fatty acid synthesis in the green alga Scenedesmus Acutus. This research sheds light on the potential environmental effects of these herbicides on non-target aquatic organisms and ecosystems (Weisshaar & Böger, 1989).
Antibacterial Potential Against Klebsiella pneumoniae
A specific study on 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrated its antibacterial potential against Klebsiella pneumoniae, indicating that chloroacetamide derivatives could have applications beyond agriculture, such as in the development of new antibacterial agents (Cordeiro et al., 2020).
Propriétés
IUPAC Name |
2-chloro-N-(2,3,4,5,6-pentamethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-7-8(2)10(4)13(11(5)9(7)3)15-12(16)6-14/h6H2,1-5H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQMFQJWDCQQQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)NC(=O)CCl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(pentamethylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B1432612.png)
![6-Chlorothiazolo[4,5-b]pyrazin-2-amine](/img/structure/B1432615.png)



![2-(2-{[(Oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1432623.png)

![[1-(Difluoromethyl)cyclopropyl]methanol](/img/structure/B1432627.png)





